(3R,4S)-4-Methyl-piperidin-3-ol
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Overview
Description
(3R,4S)-4-Methyl-piperidin-3-ol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound this compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methyl-piperidin-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by functional group modifications to introduce the hydroxyl and methyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, cyclization, and purification through techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-Methyl-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (3R,4S)-4-Methyl-piperidin-3-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including catalysts and polymer additives.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methyl-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The compound may act as an agonist, antagonist, or inhibitor, depending on the target and the context of its use.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the hydroxyl and methyl groups.
4-Methylpiperidine: A derivative with a methyl group at the fourth position but lacking the hydroxyl group.
3-Hydroxypiperidine: A derivative with a hydroxyl group at the third position but lacking the methyl group.
Uniqueness: (3R,4S)-4-Methyl-piperidin-3-ol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R,4S)-4-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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